



# Application Notes & Protocols: Colistin Sulfate in Combination with β-Lactams

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Colistin Sulfate	
Cat. No.:	B1663517	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Gramnegative bacteria presents a formidable challenge to global public health. With a diminishing pipeline of new antibiotics, reviving older agents like colistin has become a crucial strategy. Colistin, a polymyxin antibiotic, is often used as a last-resort treatment for infections caused by carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii.[1][2] However, its efficacy can be limited by emerging resistance and potential nephrotoxicity.[3][4]

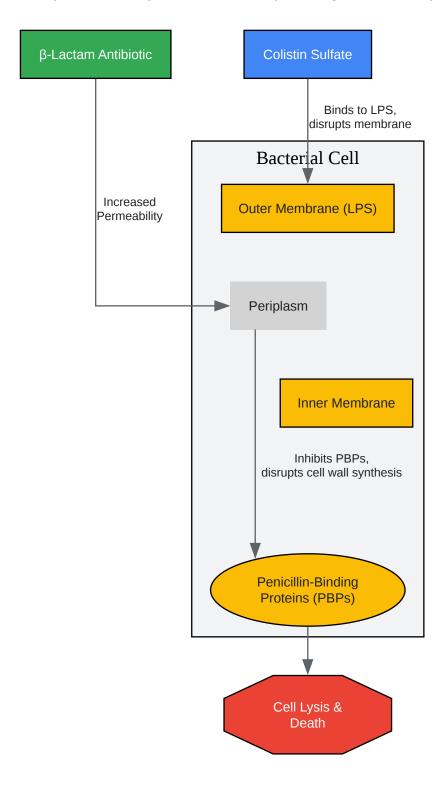
Combining colistin with other antibiotics, particularly  $\beta$ -lactams, is an approach being explored to enhance antibacterial efficacy, reduce the required dosage of individual agents, and potentially overcome resistance. These notes provide an overview of the synergistic mechanism, quantitative data from key studies, and detailed protocols for evaluating the efficacy of this combination therapy.

## **Mechanism of Synergy**

The primary synergistic mechanism between colistin and  $\beta$ -lactams is predicated on their distinct modes of action. Colistin acts as a cationic detergent, binding to the negatively charged lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][5] This interaction displaces divalent cations (Ca²+ and Mg²+) that stabilize the LPS, leading to membrane disorganization and increased permeability.[6] This disruption of the outer membrane facilitates the entry of  $\beta$ -lactam antibiotics, which would otherwise be hindered,



allowing them to reach their periplasmic targets—the penicillin-binding proteins (PBPs). The inhibition of PBPs disrupts cell wall synthesis, ultimately leading to bacterial lysis and death.



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Caption: Proposed synergistic mechanism of colistin and β-lactams.

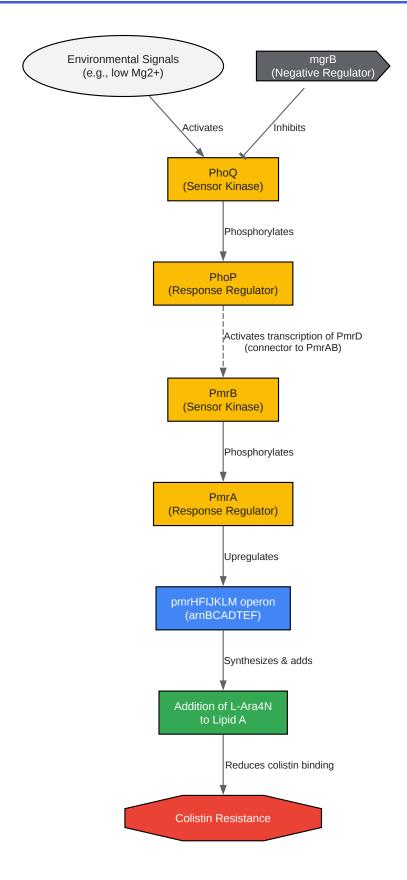


## **Mechanisms of Resistance**

Understanding resistance is critical for developing effective combination therapies.

- Colistin Resistance: Primarily occurs through modification of the LPS, which reduces
  colistin's binding affinity. This is often mediated by the addition of positively charged
  molecules like phosphoethanolamine or L-aminoarabinose to the lipid A moiety of LPS.[7][8]
  These modifications are regulated by two-component systems such as PmrA/PmrB and
  PhoP/PhoQ, and the negative regulator mgrB.[9][10] Plasmid-mediated resistance via mcr
  genes has also become a global concern.[8]
- β-Lactam Resistance: The most common mechanism is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic. Other mechanisms include modification of PBPs and reduced drug permeability due to porin loss.[11]





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Caption: Key signaling pathway for acquired colistin resistance.





## **Data Presentation: In Vitro & Clinical Studies**

The efficacy of colistin and  $\beta$ -lactam combinations has been evaluated extensively. In vitro studies often show synergy, but clinical results have been more varied.

## **Table 1: Summary of Representative In Vitro Synergy Studies**



Organism(s )	β-Lactam Partner	Synergy Rate (%)	Additive/Ind ifference (%)	Antagonism Rate (%)	Key Finding
K. pneumoniae (Carbapenem -Resistant)	Meropenem	65%	35%	0%	The combination treatment significantly decreased the MIC of colistin.[12]
K. pneumoniae & E. coli (Carbapenem -Resistant)	Meropenem	56% (K.p), 40% (E.c)	44% (K.p), 60% (E.c)	0%	The combination showed a significant reduction in the MIC of colistin.[13]
A. baumannii (Carbapenem -Resistant)	Meropenem	68%	Not specified	Not specified	Synergy was significantly more common in carbapenemresistant isolates (84%) compared to susceptible ones (15%). [14]
A. baumannii (Colistin- Resistant)	Meropenem, Aztreonam	Moderate effect	Partial Synergy/Indiff erence	Not specified	Colistin combined with β- lactams showed moderate



synergistic
effects
against
colistinresistant
strains.[15]

## **Table 2: Summary of Representative Clinical Studies**



Study <i>l</i> Reference	Pathogen(s)	Patient Population	Regimens Compared	Primary Outcome	Key Findings
Paul et al. (2020)[16]	XDR A. baumannii, P. aeruginosa, CRE	Pneumonia or Bloodstream Infections	Colistin + Meropenem vs. Colistin + Placebo	28-day Mortality	No significant difference in mortality (43% vs. 37%) or clinical failure. Combination therapy was not superior to monotherapy. [16]
Dickstein et al. (2021)[17]	Carbapenem- Resistant Gram- Negatives	Severe Infections	Colistin + Meropenem vs. Colistin Monotherapy	Emergence of Colistin Resistance	Combination therapy did not reduce the emergence of colistin resistance compared to monotherapy (9.9% vs. 4.7%).[17]
Garnacho- Montero et al. (2007)[18]	MDR A. baumannii, P. aeruginosa, K. pneumoniae	ICU Patients with Serious Infections	Colistin Monotherapy vs. Colistin + β-lactam	Clinical & Microbiologic al Efficacy	No significant difference in clinical improvement (50% in both groups), but higher microbiologic al improvement

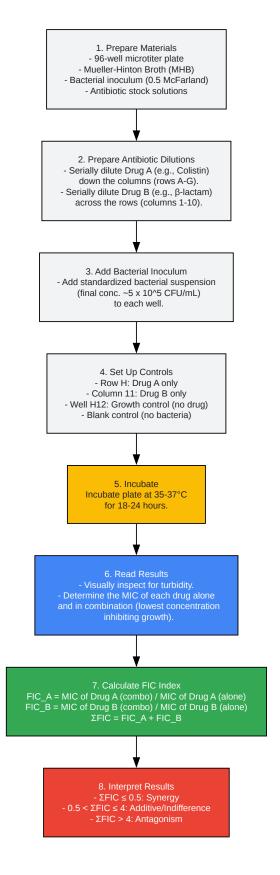


					in the combination group (71.4% vs. 33.3%).
Gutiérrez- Gutiérrez et al. (2017)[19]	K. pneumoniae (High-level Meropenem & Colistin Resistance)	Bacteremia	Combination Therapy vs. Monotherapy	30-day Mortality	Combination therapy was associated with lower mortality in patients with septic shock.
Duran-Valle et al. (2024) [20]	Fluoroquinolo ne-Resistant GNB	Bone and Joint Infections	Colistin + IV β-lactam	Cure Rate	The combination regimen was effective, with a cure rate of 82%.[20]

## **Experimental Protocols**Protocol 1: Checkerboard Synergy Assay

This method is used to determine the in vitro interaction between two antimicrobial agents against a specific bacterial isolate. The result is quantified by the Fractional Inhibitory Concentration (FIC) index.





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Caption: Workflow for the checkerboard synergy assay.



#### **Detailed Methodology:**

#### Preparation:

- Prepare stock solutions of colistin sulfate and the chosen β-lactam antibiotic in an appropriate solvent.
- Culture the bacterial isolate overnight on agar, then suspend colonies in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10<sup>8</sup> CFU/mL).
   Dilute this suspension to achieve a final inoculum of approximately 5 x 10<sup>5</sup> CFU/mL in each well.[14][21]

#### Plate Setup:

- Use a 96-well microtiter plate. Dispense 50 μL of MHB into each well.[22]
- Along the y-axis (e.g., rows A-G), create serial twofold dilutions of colistin sulfate.
- Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of the β-lactam. The final plate will contain a matrix of varying antibiotic concentrations.

#### Controls:

- Drug A MIC: One row (e.g., H) should contain serial dilutions of colistin alone.
- Drug B MIC: One column (e.g., 11) should contain serial dilutions of the β-lactam alone.
- Growth Control: At least one well should contain only broth and the bacterial inoculum.
- Sterility Control: At least one well should contain only broth.

#### Inoculation and Incubation:

- Add 100 μL of the standardized bacterial inoculum to each well (except the sterility control).[21]
- Incubate the plate at 35°C for 18-24 hours under aerobic conditions.[14]



- Data Analysis:
  - After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone (from the control rows/columns) and the MIC of each drug in combination (the lowest concentration in a clear well).
  - Calculate the FIC Index (ΣFIC) for each combination that inhibits growth using the formula:
    - ΣFIC = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[22]
  - The lowest ΣFIC value determines the interaction.
- Interpretation:[22][23]
  - Synergy: ΣFIC ≤ 0.5
  - Additive/Indifference: 0.5 < ΣFIC ≤ 4.0</li>
  - Antagonism: ΣFIC > 4.0

## **Protocol 2: Time-Kill Assay**

This dynamic assay evaluates the bactericidal or bacteriostatic activity of antimicrobial agents over time.

#### **Detailed Methodology:**

- Preparation:
  - $\circ$  Prepare a mid-logarithmic phase bacterial culture in MHB, adjusted to a starting inoculum of approximately 5 x 10<sup>5</sup> to 1 x 10<sup>6</sup> CFU/mL.
  - Prepare test tubes with MHB containing the antibiotics at desired concentrations (e.g.,
     0.5x MIC, 1x MIC, 2x MIC) alone and in combination. Include a growth control tube without any antibiotic.
- Procedure:



- Inoculate each tube with the prepared bacterial suspension.
- Incubate all tubes at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), draw an aliquot from each tube.
- Perform serial tenfold dilutions of the aliquot in sterile saline or phosphate-buffered saline.
- Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton Agar).
- Data Analysis:
  - After 18-24 hours of incubation, count the colonies on the plates to determine the CFU/mL at each time point.
  - Plot the log10 CFU/mL versus time for each antibiotic condition.
- Interpretation:
  - Synergy: A ≥2 log<sub>10</sub> decrease in CFU/mL between the combination and the most active single agent at 24 hours.
  - Bactericidal activity: A ≥3 log10 decrease in CFU/mL from the initial inoculum.
  - Indifference: A <2 log<sub>10</sub> change in CFU/mL between the combination and the most active single agent.
  - Antagonism: A ≥2 log<sub>10</sub> increase in CFU/mL between the combination and the least active single agent.

### **Conclusion and Future Directions**

The combination of **colistin sulfate** and  $\beta$ -lactams shows consistent synergistic or additive effects in vitro against many multidrug-resistant Gram-negative pathogens.[12][13][14] The primary mechanism involves colistin-mediated disruption of the outer membrane, enhancing  $\beta$ -lactam penetration.[6] However, clinical data remain equivocal, with some large randomized controlled trials showing no significant benefit in overall mortality over colistin monotherapy for



severe infections.[16][17] Conversely, other studies suggest a benefit in specific scenarios, such as achieving microbiological cure or treating patients in septic shock.[18][19]

For researchers and drug developers, this highlights a critical gap between in vitro promise and clinical reality. Future work should focus on:

- Identifying specific patient populations, infection types (e.g., bone and joint infections[20]), and pathogen characteristics (e.g., specific resistance mechanisms) that are most likely to benefit from this combination therapy.
- Optimizing dosing regimens to maximize synergy while minimizing toxicity.
- Investigating combinations with newer β-lactam/β-lactamase inhibitors, which may offer improved activity against carbapenemase-producing organisms.[9][24]

The protocols and data provided herein serve as a foundational resource for the continued evaluation of this important last-resort therapeutic strategy.

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- To cite this document: BenchChem. [Application Notes & Protocols: Colistin Sulfate in Combination with β-Lactams]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663517#using-colistin-sulfate-in-combination-with-beta-lactams]

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